4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-chloro-1-(oxan-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c10-8-6-13(12-9(8)11)5-7-3-1-2-4-14-7/h6-7H,1-5H2,(H2,11,12) |
InChI Key |
JFNJLSGFDFRUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with oxan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Lead Compound in Drug Discovery :
- The compound is being explored as a lead candidate for developing drugs targeting inflammation and infectious diseases. Its structural similarity to other bioactive compounds suggests potential therapeutic effects that warrant further investigation.
-
Antimicrobial and Anti-inflammatory Properties :
- Preliminary studies indicate that derivatives of pyrazole compounds often exhibit significant antimicrobial and anti-inflammatory activities. The presence of the oxane group may enhance these properties, making it a valuable candidate in medicinal chemistry.
-
Binding Affinity Studies :
- Research into the binding affinity of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine to various biological targets (e.g., enzymes and receptors) is crucial for understanding its mechanism of action and therapeutic potential. Variations in the pyrazole and oxane structures can significantly influence these interactions.
Synthesis and Derivatives
The synthesis of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine can be achieved through several methods, including nucleophilic substitutions and coupling reactions. These synthetic routes allow for the efficient production of the compound while enabling variations that could lead to new derivatives with potentially distinct biological activities .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amino | Bromine atom, oxane moiety | Known for anti-inflammatory properties |
| 4-Chloro-1-methyl-1H-pyrazol-3-amino | Methyl group on pyrazole | Exhibits different reactivity patterns |
| 4-Chloro-1-(oxan-4-yl)methyl)-1H-pyrazol-3-amine | Oxane at different position | Potentially distinct pharmacokinetic profiles |
This table illustrates the diversity within the pyrazole family while highlighting the unique combination of functionalities present in 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine, which may confer distinct biological activities compared to its analogs.
Mechanism of Action
The mechanism of action of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine and related pyrazole derivatives are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects on Solubility and Lipophilicity The oxan-2-ylmethyl group in the target compound provides a balance between lipophilicity and solubility due to its cyclic ether structure. The trifluoromethylpyridine substituent (CAS 1431966-30-1) introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
Synthetic Accessibility
- Synthesis of pyrazole amines often involves copper-catalyzed coupling or hydrazine-mediated cyclization (e.g., and ) . The oxan-2-ylmethyl group may require specialized protecting groups due to the ether functionality.
Safety and Handling
- The target compound shares a Class 6.1 hazard classification (toxic upon ingestion/inhalation) with other pyrazole derivatives, necessitating stringent safety protocols during handling .
Table 2: Hazard and Handling Comparison
Biological Activity
4-Chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine, with the CAS number 1196147-77-9, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is characterized by the presence of a pyrazole ring and an oxane moiety. The molecular formula is C₈H₈ClN₃O, and its molecular weight is approximately 201.62 g/mol. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃O |
| Molecular Weight | 201.62 g/mol |
| CAS Number | 1196147-77-9 |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine may exert their biological effects through various mechanisms, including:
- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression, such as PI3K and PKC pathways. These pathways are crucial for cell proliferation and survival, making them significant targets for anticancer therapies .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, which can help in mitigating oxidative stress-related cellular damage .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 4-chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine. For instance:
- In Vitro Studies : In vitro assays demonstrate that pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 2.3 | Induction of apoptosis |
| MCF7 | 1.9 | Inhibition of cell proliferation |
Other Biological Activities
In addition to anticancer properties, preliminary research suggests that this compound may have:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains, indicating potential use in treating infections.
Case Studies
A notable study examined the effects of a related compound on cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through the activation of p53 signaling pathways. The results were promising enough to warrant further exploration into the pharmacological applications of pyrazole derivatives in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
